5-(Trifluoromethyl)spiro[2.5]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)spiro[2.5]octan-1-amine is a chemical compound with the molecular formula C9H14F3N and a molecular weight of 193.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a spiro[2.5]octane ring system, which includes an amine functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)spiro[2.5]octan-1-amine can be achieved through several methods. One common approach involves the trifluoromethylation of secondary amines using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)spiro[2.5]octan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(Trifluoromethyl)spiro[2.5]octan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)spiro[2.5]octan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)spiro[2.5]octan-1-amine: A closely related compound with similar structural features.
Trifluoromethylated amines: A broader class of compounds with trifluoromethyl groups attached to amine functionalities.
Uniqueness
5-(Trifluoromethyl)spiro[2.5]octan-1-amine is unique due to its specific spiro[2.5]octane ring system combined with a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H14F3N |
---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
7-(trifluoromethyl)spiro[2.5]octan-2-amine |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)6-2-1-3-8(4-6)5-7(8)13/h6-7H,1-5,13H2 |
InChI Key |
GNSFSQRUOKSVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)CC2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.